molecular formula C23H27N5O B2819492 3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide CAS No. 1251604-46-2

3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide

Cat. No. B2819492
CAS RN: 1251604-46-2
M. Wt: 389.503
InChI Key: PKKJWIWWJHNLCW-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide, also known as MRT67307, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to have a significant effect on the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in many cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

Synthetic Applications and Derivative Compounds

Research on related compounds demonstrates significant synthetic pathways that lead to novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures showcases the compound's utility in creating anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020). These synthetic routes illustrate the compound's versatility in generating new chemical entities with significant biological activities.

Biological Evaluation and Potential Therapeutic Effects

The evaluation of related compounds for their biological activities provides insights into potential therapeutic applications. For instance, certain derivatives have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. Compounds with high selectivity for cyclooxygenase-2 inhibition demonstrate potential for developing new therapeutic agents with minimized side effects (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications

Investigations into the antifungal effects of similar pyrimidin-amine derivatives have revealed their potential against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. These studies highlight the compound's application in developing new antifungal agents, providing a basis for further exploration into related compounds' antifungal properties (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Exploration of Mechanisms of Action

The detailed mechanisms of action, as explored through the synthesis and biological evaluation of derivatives, offer insights into how similar compounds interact at the molecular level. For example, the selective inhibition of histone deacetylase (HDAC) and its implications for blocking cancer cell proliferation suggest a pathway through which related compounds might exert therapeutic effects, indicating potential research applications in cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

N-cycloheptyl-1-(3-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-2-17-9-7-13-20(15-17)28-22(18-10-8-14-24-16-18)21(26-27-28)23(29)25-19-11-5-3-4-6-12-19/h7-10,13-16,19H,2-6,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJWIWWJHNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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